![molecular formula C15H18N2O3S B2764821 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 882219-06-9](/img/structure/B2764821.png)
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
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Description
“5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 . It is a specialty product used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide” were not found, similar compounds have been synthesized through reactions involving phenyl acetic acid derivatives and thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of “5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide” was confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide” include a predicted melting point of 195.77°C, a predicted boiling point of 506.5°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .Scientific Research Applications
- MM3 has been studied for its immunoregulatory properties. It falls into the category of isoxazole derivatives, which have shown promise as regulators of immune functions .
Immunoregulation and Immunosuppression
Oxadiazole Derivatives
properties
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-14-8-6-13(7-9-14)17-21(18,19)15-10-12(16)5-4-11(15)2/h4-10,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGPWPJNGICPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |
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